1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol
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Overview
Description
1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol is an organic compound that belongs to the class of beta-amino alcohols This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a propanol backbone through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol can be synthesized through a multi-step process involving the following key steps:
Nucleophilic Substitution: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with ammonia or a primary amine to form the corresponding 3,4-dichlorobenzylamine.
Reductive Amination: The 3,4-dichlorobenzylamine is then subjected to reductive amination with acetone in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas over a palladium catalyst.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-one.
Reduction: 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a beta-adrenergic receptor agonist or antagonist, which could be useful in the treatment of cardiovascular diseases.
Biological Studies: The compound is used in studies to understand the interaction of beta-amino alcohols with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound can either activate or inhibit these receptors, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1-{[(3,4-Dichlorophenyl)methyl]amino}ethanol: Similar structure but with an ethanol backbone.
1-{[(3,4-Dichlorophenyl)methyl]amino}butan-2-ol: Similar structure but with a butanol backbone.
Uniqueness: 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol is unique due to its specific propanol backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXEIVLHPCSAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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